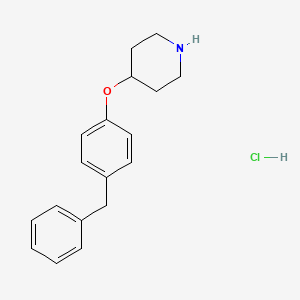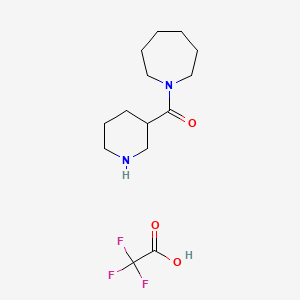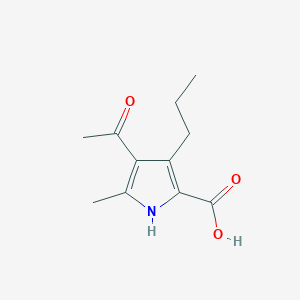
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .
Molecular Structure Analysis
The InChI code for 4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is1S/C11H15NO3/c1-4-5-8-9 (7 (3)13)6 (2)12-10 (8)11 (14)15/h12H,4-5H2,1-3H3, (H,14,15) . This provides a standardized way to represent the molecule’s structure. Physical And Chemical Properties Analysis
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
Research on pyrrole derivatives like "4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid" often focuses on their synthesis and analytical applications. For example, a simple method for the quantitative analysis of urinary δ-aminolevulinic acid involves the condensation of δ-aminolevulinic acid with ethyl acetoacetate to produce a pyrrole derivative, which is then extracted and determined colorimetrically (Tomokuni & Ogata, 1972). This approach is indicative of the chemical utility of pyrrole derivatives in analytical chemistry, particularly in the context of biomarker detection and environmental monitoring.
Chemical Synthesis and Catalysis
The synthesis of pyrrole derivatives is a significant area of research due to their potential applications in medicinal chemistry and materials science. A study on the synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives demonstrates the chemical versatility of pyrrole compounds. This synthesis is based on the ring annulation of acetylenic esters and α-amino acids, showcasing the use of pyrrole derivatives in creating complex organic molecules (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Biosynthesis and Metabolic Studies
In the context of biosynthesis and metabolic studies, pyrrole derivatives are of interest due to their role in the flavor profile of certain crops. For instance, the study of 2-acetyl-1-pyrroline, a major flavor compound in aromatic rice, involves understanding the biosynthetic mechanism and the relationship with Delta1-pyrroline-5-carboxylic acid and methylglyoxal. This research highlights the significance of pyrrole derivatives in food science and plant biochemistry (Huang et al., 2008).
Material Science and Fluorescent Studies
Pyrrole derivatives also find applications in material science, particularly in the development of fluorescent materials and antioxidants. The synthesis of isochromenopyrrolone analogues demonstrates the potential of pyrrole compounds in creating substances with unique fluorescent properties and antioxidative activities, which could be applied in the development of novel materials and sensors (Reddy et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-8-9(7(3)13)6(2)12-10(8)11(14)15/h12H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAQWGFAZEZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C1C(=O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



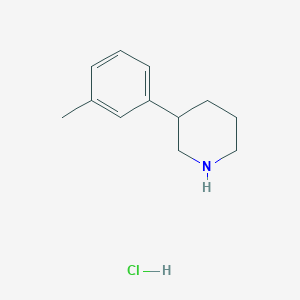
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)
![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)
![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
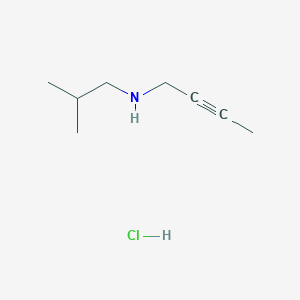
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

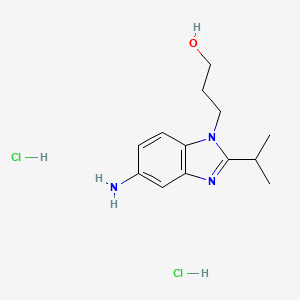
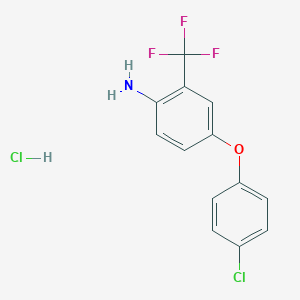
![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)
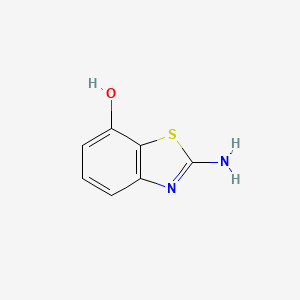
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
